4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-(furan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-2-9(13-6-1)11-8-4-7-14-10(8)3-5-12-11/h1-2,4,6-7,11-12H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBCJPJCQGTFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390388 | |
| Record name | 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878435-99-5 | |
| Record name | 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a thieno precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis:
This compound serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop new materials with tailored properties.
Reactivity and Transformations:
The compound undergoes several chemical reactions including oxidation, reduction, and substitution. These transformations can lead to the formation of sulfoxides or sulfones through oxidation and various derivatives through substitution reactions. The versatility in reactivity makes it a valuable intermediate in organic synthesis .
Biological Research Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various pathogens, suggesting its potential use in developing new antimicrobial agents .
Anticancer Potential:
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines more effectively than some existing chemotherapeutic agents. This potential has led to further exploration of its mechanisms of action and therapeutic applications .
Medical Applications
Therapeutic Agent Development:
Ongoing research aims to evaluate the compound's effectiveness as a therapeutic agent for various diseases. Its interaction with specific molecular targets may modulate biological pathways relevant to disease processes .
Case Studies:
- Case Study 1: A study evaluated the compound's antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent activity and suggesting its potential use in treating resistant infections .
- Case Study 2: In vitro assessments of cytotoxicity showed that the compound had significant effects on cancer cell lines with IC50 values indicating efficacy comparable to standard treatments .
Industrial Applications
Advanced Material Development:
In industry, this compound is utilized in developing advanced materials such as polymers and electronic devices. Its unique chemical properties make it suitable for applications requiring specific material characteristics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Core Structural Variations
Thieno[3,2-c]pyridine derivatives exhibit diverse biological activities depending on substituents and ring modifications. Key analogs include:
Antimicrobial Activity
- Target Compound: Limited data, but furan-containing analogs show moderate activity against Xanthomonas and Erwinia amylovora .
- 4-Phenylfuro[3,2-c]pyridine: Exhibits superior antifungal activity against Pyrenophora avenae (MIC = 12.5 µg/mL) due to planar aromatic systems .
- THTP-carboxamides : Demonstrated IC₅₀ values of 8–15 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Metabolic and Anticancer Effects
- 5-Substituted THTPs : Carboxamide derivatives show apoptosis induction in cancer cells via ROS generation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is a heterocyclic compound characterized by a unique fusion of furan, thieno, and pyridine rings. This structural configuration imparts distinct chemical properties and potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name: 4-(furan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Molecular Formula: C₁₁H₁₁NOS
- Molecular Weight: 205.28 g/mol
- CAS Number: 878435-99-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of specific enzymes and receptors. The exact pathways and targets are still under investigation but may include:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Interaction: Binding to receptors that mediate physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes.
Anticancer Potential
Preliminary research suggests that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.
Neuroprotective Effects
Emerging evidence points towards neuroprotective properties that may be beneficial in neurodegenerative diseases. The compound may exert its effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives?
The Pictet–Spengler cyclization is a key method for synthesizing tetrahydrothienopyridine derivatives. For example, reacting 2-(furan-2-yl)ethylamine with aldehydes in acidic media generates imine intermediates, which undergo cyclization to form the fused heterocyclic core. Solvent selection (e.g., toluene vs. acetonitrile) and acid catalyst equivalents (HCl or TsOH) critically influence yields. Optimized conditions (e.g., 58% yield in toluene with 1.0 equiv HCl at 70°C for 2 hours) highlight the importance of reaction parameter screening .
Q. What spectroscopic and structural characterization methods are recommended for this compound class?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For example, studies on derivatives like 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (C₁₈H₁₆N₂O₂S) revealed a mean C–C bond length of 0.004 Å and an R factor of 0.069, ensuring precise conformational analysis . Complement with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for solution-phase validation.
Advanced Research Questions
Q. How can researchers optimize reaction yields for tetrahydrothienopyridine synthesis amid conflicting data on solvent effects?
Contradictory yield data (e.g., 26% in CH₃CN vs. 58% in toluene under similar conditions) suggest solvent polarity and acid stability are critical. A methodological approach includes:
- Solvent screening : Polar solvents (e.g., DMF, CH₃CN) may stabilize intermediates but promote side reactions.
- Acid stoichiometry : Lower HCl equivalents (1.0–2.0 equiv) reduce tarring while maintaining cyclization efficiency.
- Temperature control : Moderate temperatures (70–82°C) balance reaction rate and intermediate stability.
| Solvent | Acid (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | HCl (1.0) | 70 | 2 | 58 |
| CH₃CN | HCl (2.0) | 50 | 1.5 | 26 |
| AcOH | HCl (2.0) | 70 | 3.5 | 48 |
Data adapted from optimization studies .
Q. How can instability of dihydrofuro[3,2-c]pyridine intermediates be mitigated during synthesis?
The instability of intermediates often leads to tarring, particularly under prolonged acidic conditions. Mitigation strategies include:
- Short reaction times : Limit exposure to <3 hours in strongly acidic media.
- In situ neutralization : Treat intermediates with aqueous NaOH to isolate stable free bases.
- Low-temperature cyclization : Conduct reactions at 50–70°C to minimize decomposition .
Q. What computational or experimental methods are suitable for conformational analysis of the tetrahydrothienopyridine core?
Cremer & Pople’s puckering parameters are widely used to analyze ring conformations. For example, the tetrahydrothienopyridine core adopts a half-chair conformation, with pseudorotation parameters (θ = 45°, φ = 120°) derived from X-ray data. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental observations and predict substituent effects on ring strain .
Q. How should researchers address discrepancies in biological activity data for structurally similar derivatives?
Contradictory bioactivity data (e.g., receptor binding affinities) may arise from subtle structural variations. A systematic approach includes:
- Regiochemical analysis : Compare substituent positions (e.g., 2-furan vs. 3-furan substitution) using SAR studies.
- Crystallographic overlay : Superimpose X-ray structures to identify steric/electronic differences.
- Pharmacophore modeling : Map key interaction motifs (e.g., hydrogen-bond donors, π-π stacking groups) to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
